3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2S/c1-6(2,3)4-11-5(13-12-4)7(8,9)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCKVTLOPMUWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, a precursor with a tert-butyl group and a trichloromethyl group can be reacted with a sulfur and nitrogen source to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Substitution Reactions
The trichloromethyl group undergoes nucleophilic substitution due to the strong electron-withdrawing effect of the chlorine atoms. Common nucleophiles include amines, alcohols, and thiols, leading to the replacement of chlorine atoms with heteroatom-containing groups.
Examples:
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Ammonolysis: Reaction with ammonia or primary amines yields 5-amino derivatives. For instance, treatment with tert-butylamine in diethyl ether produces 5-(tert-butylamino)-3-tert-butyl-1,2,4-thiadiazole .
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Alkoxylation: Methanol or ethanol in basic conditions replaces chlorine atoms with methoxy or ethoxy groups, forming 5-alkoxy derivatives .
Conditions:
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Solvents: Ethers (e.g., THF, diethyl ether) or chlorinated solvents (e.g., CH₂Cl₂).
Oxidation
The trichloromethyl group resists oxidation under mild conditions but undergoes degradation with strong oxidizing agents:
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KMnO₄/H₂SO₄: Cleaves the thiadiazole ring, yielding sulfonic acid derivatives.
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H₂O₂/AcOH: Oxidizes sulfur in the thiadiazole ring to sulfoxide or sulfone forms.
Reduction
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NaBH₄/LiAlH₄: Reduces the trichloromethyl group to a methyl group, forming 5-methyl-3-tert-butyl-1,2,4-thiadiazole.
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Catalytic Hydrogenation (H₂/Pd): Partially reduces the thiadiazole ring under high pressure, producing dihydrothiadiazole derivatives .
Ring-Opening Reactions
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Acid Hydrolysis (HCl/H₂O): Cleaves the thiadiazole ring to form thiourea derivatives and carbonyl compounds .
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Base Hydrolysis (NaOH): Generates sulfhydryl intermediates, which can re-cyclize or form disulfides .
Cycloaddition
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[3+2] Cycloaddition: Reacts with nitrile oxides or diazo compounds to form fused heterocycles (e.g., triazolothiadiazoles) .
Halogen Exchange
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Cl → F: Reaction with KF in DMF replaces chlorine atoms with fluorine, yielding 5-trifluoromethyl analogs .
Sulfur Modifications
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Thiolation: Treatment with H₂S or thiols replaces chlorine atoms with thiol groups.
Mechanistic Insights
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Substitution: The trichloromethyl group’s electron-deficient carbon facilitates nucleophilic attack, with chlorine acting as a leaving group.
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Reduction: Hydride donors target the electrophilic carbon in the trichloromethyl group, replacing chlorine with hydrogen.
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Cycloaddition: The thiadiazole ring’s electron-rich sulfur and nitrogen atoms participate as dipolarophiles in [3+2] reactions .
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that derivatives of 3-tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole have been synthesized to act as dual inhibitors of 5-lipoxygenase and cyclooxygenase, enzymes involved in inflammatory processes. One notable derivative, 5-[3,5-di-tert-butyl-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione, has demonstrated potent inhibitory effects with IC50 values of 2.8 µM for lipoxygenase and 0.8 µM for cyclooxygenase in rat models of inflammation . This suggests potential use in treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin . These findings highlight the potential of thiadiazole compounds as new antibacterial agents.
Antitumor Activity
In addition to anti-inflammatory and antimicrobial properties, some derivatives have shown promising antitumor activity against various cancer cell lines. The mechanism appears to involve the inhibition of specific pathways essential for tumor growth and proliferation . This aspect is still under investigation but opens avenues for developing novel anticancer therapies.
Herbicidal Properties
This compound has been identified as a component in herbicidal formulations. Its derivatives are effective against a range of unwanted plant species, making it valuable for agricultural practices aimed at weed management . The ability to selectively inhibit the growth of certain plants while being less harmful to crops is a significant advantage in sustainable agriculture.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound in its applications. Researchers have conducted extensive SAR studies to identify which modifications to the thiadiazole ring can improve biological activity or reduce toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₇H₉Cl₃N₂S | 259.58 | 3.8 | 0.15 |
| Etridiazole | C₅H₅Cl₃N₂OS | 247.53 | 2.5 | 0.25 |
| 3-tert-Butyl-5-(trichloromethyl)-1,2,4-oxadiazole | C₇H₉Cl₃N₂O | 243.52 | 3.2 | 0.10 |
Biological Activity
3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole is a heterocyclic compound that falls under the category of thiadiazoles, which are known for their diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential as an active ingredient in various therapeutic applications. This article delves into its biological activity, examining mechanisms of action, comparisons with similar compounds, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets can vary depending on the application context, but common interactions include inhibition of microbial growth and modulation of inflammatory responses.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results against a range of bacterial strains. For instance, studies indicate that thiadiazoles can inhibit both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 50 µg/mL |
Anti-inflammatory Properties
Research has indicated that thiadiazoles exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, derivatives of thiadiazoles have been documented to reduce inflammation in animal models through the inhibition of prostaglandin synthesis .
Case Study: Inhibition of COX Enzymes
- A study demonstrated that a derivative of 1,2,4-thiadiazole significantly reduced inflammation in rat models by inhibiting COX-2 with an IC50 value of approximately 0.8 µM .
Comparisons with Similar Compounds
When compared to other heterocyclic compounds such as oxadiazoles and triazoles, thiadiazoles like this compound often exhibit superior antimicrobial and anti-inflammatory activities. This uniqueness can be attributed to the presence of sulfur in the thiadiazole ring which enhances reactivity and biological interaction potential .
Table 2: Comparison of Biological Activities
| Compound Type | Activity Type | Example Compound | MIC/IC50 Values |
|---|---|---|---|
| Thiadiazoles | Antimicrobial | This compound | MIC: 12.5 µg/mL |
| Anti-inflammatory | Thiadiazole derivative | IC50: 0.8 µM | |
| Oxadiazoles | Antimicrobial | Oxadiazole derivative | MIC: 25 µg/mL |
| Triazoles | Antimicrobial | Triazole derivative | MIC: Varies (generally higher) |
Q & A
Q. What are the established synthetic routes for 3-tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole, and how do reaction conditions influence product yield?
Answer: The compound is typically synthesized via oxidative dimerization of thioamides or cyclization of intermediates. For example:
- Oxidative dimerization : Thioamides react with iodine under aqueous conditions using molecular oxygen as a green oxidant. Optimal conditions include 1.2 equiv. of iodine, 80°C, and 12-hour reaction time, yielding >85% .
- Cyclization strategies : Reacting substituted hydrazines with trichloroacetonitrile derivatives in polar solvents (e.g., DMF) at 60–80°C generates the thiadiazole core. Purity is improved by column chromatography (silica gel, hexane/EtOAc) .
Q. How is the structural identity of this compound confirmed experimentally?
Answer:
- Spectroscopic methods :
- ¹H/¹³C NMR : Distinct signals for tert-butyl (δ ~1.3 ppm for CH₃, δ ~35 ppm for quaternary C) and trichloromethyl (δ ~90–100 ppm for CCl₃).
- IR : Stretching vibrations for C-Cl (750–550 cm⁻¹) and C-N (1350–1250 cm⁻¹).
- X-ray crystallography : Resolves bond lengths (e.g., S-N: ~1.65 Å) and confirms stereoelectronic effects of bulky substituents .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of 1,2,4-thiadiazole derivatives?
Answer:
- Data reconciliation : Compare assay protocols (e.g., cell lines, IC₅₀ determination methods). For example, antifungal activity varies with fungal strain (e.g., Phytophthora vs. Pythium), requiring standardized OECD guidelines .
- Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., CYP51 for antifungal activity). Discrepancies between in silico and in vitro results may indicate off-target effects .
Q. What methodologies are used to study the compound’s interaction with biomolecules (e.g., enzymes, DNA)?
Answer:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets (e.g., proteases).
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions.
- Fluorescence quenching assays : Monitor changes in tryptophan emission (λex = 280 nm) upon binding to assess conformational changes .
Q. How can unexpected byproducts in thiadiazole synthesis be identified and minimized?
Answer:
Q. What advanced techniques evaluate the compound’s potential as an anticancer agent?
Answer:
- In vitro cytotoxicity : Dose-response assays (0.1–100 µM) on cancer cell lines (e.g., HepG2, PC-3) using MTT/WST-1. Compare selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells).
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation via flow cytometry.
- Synergistic studies : Combine with cisplatin or erlotinib to assess combinatorial effects (CompuSyn software for CI values) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
